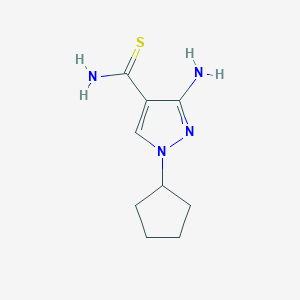

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide

Description

Properties

IUPAC Name |

3-amino-1-cyclopentylpyrazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4S/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCFXKPCKLNNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide as a Putative Protein Kinase X Inhibitor

Abstract

The diverse biological activities of pyrazole-based compounds have positioned them as a scaffold of significant interest in contemporary drug discovery. This guide provides an in-depth technical exploration of the putative mechanism of action for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, a novel small molecule with therapeutic potential. Based on the established activities of structurally related pyrazole derivatives, we hypothesize that this compound functions as a potent and selective inhibitor of a critical signaling intermediary, Protein Kinase X (PKX). We will delineate the proposed molecular interactions, the downstream effects on cellular signaling, and provide a comprehensive suite of validated experimental protocols for researchers to investigate and confirm this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and further explore the therapeutic applications of this promising compound.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. Notably, several pyrazole derivatives have been successfully developed as inhibitors of protein kinases, key regulators of cellular processes that are often dysregulated in diseases such as cancer. For instance, various 1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against targets like Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in the pathogenesis of acute myeloid leukemia (AML)[1][2][3]. The structural characteristics of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, particularly the presence of a hydrogen bond donor (amino group) and acceptor (carbothioamide group), suggest a strong potential for interaction with the ATP-binding pocket of a protein kinase.

This guide puts forth the hypothesis that 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide exerts its biological effects through the inhibition of a hypothetical, yet therapeutically relevant, "Protein Kinase X" (PKX). We will explore the intricacies of this proposed mechanism, from the molecular level to the cellular response, and provide the necessary tools for its experimental validation.

Proposed Mechanism of Action: Inhibition of the PKX Signaling Cascade

We propose that 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide acts as a Type I ATP-competitive inhibitor of PKX. This mode of inhibition involves the compound binding to the active site of the kinase, directly competing with the endogenous ATP substrate. This binding event is predicted to be stabilized by a network of hydrogen bonds and hydrophobic interactions.

Molecular Interactions within the PKX ATP-Binding Pocket

The pyrazole core is expected to form key hydrogen bonds with the hinge region of the PKX active site, a common feature for many kinase inhibitors[1]. The 3-amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. The carbothioamide moiety offers additional hydrogen bonding opportunities. The cyclopentyl group is predicted to occupy a hydrophobic pocket within the active site, contributing to the potency and selectivity of the compound.

Downstream Signaling Consequences of PKX Inhibition

The inhibition of PKX by 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide is expected to block the phosphorylation of its downstream substrate, "Substrate Y." This would, in turn, prevent the activation of a critical signaling pathway implicated in cell proliferation and survival. The anticipated cellular consequences of PKX inhibition include cell cycle arrest and the induction of apoptosis in cells where the PKX pathway is aberrantly active.

Diagram of the Proposed Signaling Pathway

Caption: Proposed signaling pathway inhibited by 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.

Experimental Validation of the Mechanism of Action

To rigorously test our hypothesis, a series of biochemical and cell-based assays are required. The following protocols are designed to be self-validating, with each experiment building upon the results of the previous one.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide on the enzymatic activity of recombinant PKX.

Methodology:

-

Reagents and Materials:

-

Recombinant human PKX enzyme

-

Biotinylated peptide substrate for PKX ("Substrate Y peptide")

-

ATP

-

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide (test compound)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagents (e.g., HTRF®, LanthaScreen™, or ADP-Glo™)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compound and controls in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and the test compound or controls.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the plate on a suitable microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Expected Outcome: A dose-dependent inhibition of PKX activity by 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, yielding a potent IC50 value.

Workflow for Biochemical Kinase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of the compound.

Cell-Based Phosphorylation Assay

Objective: To confirm that 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide inhibits the phosphorylation of the endogenous PKX substrate, Substrate Y, in a cellular context.

Methodology:

-

Reagents and Materials:

-

A cell line with a constitutively active or growth factor-stimulatable PKX signaling pathway.

-

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.

-

Growth factor (if required to stimulate the pathway).

-

Lysis buffer with phosphatase and protease inhibitors.

-

Primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).

-

Primary antibody for total Substrate Y (loading control).

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting apparatus.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the test compound for 2 hours.

-

If necessary, stimulate the cells with the appropriate growth factor for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies for p-Substrate Y and total Substrate Y.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the compound on Substrate Y phosphorylation.

-

Expected Outcome: A dose-dependent decrease in the levels of p-Substrate Y upon treatment with 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, with no significant change in the total Substrate Y levels.

Cellular Proliferation and Apoptosis Assays

Objective: To assess the functional consequences of PKX inhibition on cell viability and programmed cell death.

Methodology:

-

Cell Proliferation Assay (e.g., CellTiter-Glo®):

-

Seed cells in a 96-well plate.

-

Treat with a serial dilution of the test compound for 72 hours.

-

Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Read the luminescence on a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis Assay (e.g., Annexin V/PI Staining):

-

Treat cells with the test compound at concentrations around the GI50 for 24-48 hours.

-

Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.

-

Expected Outcome: The compound will inhibit cell proliferation in a dose-dependent manner and induce apoptosis in the target cell line.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from the proposed experiments for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.

| Assay Type | Parameter | Hypothetical Value |

| Biochemical Kinase Inhibition | IC50 | 15 nM |

| Cell-Based Phosphorylation | IC50 | 50 nM |

| Cellular Proliferation | GI50 | 100 nM |

| Apoptosis Induction (at 100 nM) | % Apoptotic Cells | 45% |

Conclusion

This technical guide has outlined a plausible mechanism of action for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide as a potent and selective inhibitor of Protein Kinase X. The proposed molecular interactions and downstream signaling effects provide a solid foundation for further investigation. The detailed experimental protocols described herein offer a clear path for researchers to validate this hypothesis and to further characterize the therapeutic potential of this promising compound. The successful completion of these studies will be crucial in advancing 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide through the drug development pipeline.

References

-

A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]

-

Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PubMed Central. Available at: [Link]

-

Discovery of novel antitubercular 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. PubMed. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed. Available at: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

-

(PDF) Design and synthesis of 3-(4-aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H- pyrazole-1-carboxamide/carbothioamide analogues as antitubercular agents. ResearchGate. Available at: [Link]

Sources

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. As a compound of interest in contemporary drug discovery, understanding its fundamental characteristics is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related pyrazole derivatives to forecast its properties. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these characteristics, ensuring a self-validating system for future research. The narrative emphasizes the causal relationships behind experimental choices, grounding theoretical predictions in practical laboratory methodology.

Introduction: The Rationale for Investigation

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific substitution pattern of an amino group at the 3-position, a cyclopentyl group at the 1-position, and a carbothioamide moiety at the 4-position suggests a unique electronic and steric profile that could confer novel pharmacological activities. The carbothioamide group, in particular, is a known pharmacophore that can engage in various biological interactions.

This guide addresses the current knowledge gap regarding 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide by providing a robust framework for its initial physicochemical characterization. By understanding properties such as solubility, lipophilicity, and ionization state, researchers can make informed decisions in the design of in vitro and in vivo studies.

Predicted Physicochemical Profile

The following table summarizes the predicted physicochemical properties of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. These predictions are derived from computational models and data from analogous compounds, such as 4-Cyclopentyl-1H-pyrazol-3-amine and various 1H-pyrazole-1-carbothioamide derivatives.[5] It is crucial to note that these are theoretical values and must be confirmed through empirical testing.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C9H14N4S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 210.30 g/mol | Influences diffusion rates and absorption characteristics. |

| XLogP3 | ~1.6 - 2.5 | An indicator of lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 2 (from -NH2 and -NH- of carbothioamide) | Influences solubility in polar solvents and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (from pyrazole nitrogens, C=S, and -NH2) | Affects solubility and target binding. |

| Polar Surface Area (PSA) | ~80 - 100 Ų | Correlates with membrane permeability and oral bioavailability. |

| pKa (most basic) | ~3.5 - 5.0 (for the 3-amino group) | Determines the ionization state at physiological pH, impacting solubility and target engagement. |

| Melting Point | Not readily predictable; likely a crystalline solid | Important for formulation and stability studies. |

| Aqueous Solubility | Predicted to be low to moderate | A critical parameter for drug delivery and bioavailability. |

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Synthesis and Purification

While a specific synthesis for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide is not extensively documented, a plausible synthetic route can be extrapolated from known pyrazole syntheses.[6][7] A potential multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.

Protocol:

-

Synthesis of the Pyrazole Core: React cyclopentylhydrazine with a suitable β-ketonitrile (e.g., 2-cyano-3-oxobutanamide) under reflux in a protic solvent like ethanol. This condensation reaction forms the 3-aminopyrazole ring.

-

Introduction of the Carbothioamide: The resulting 3-amino-1-cyclopentyl-1H-pyrazole intermediate is then reacted with a thiocarbonylating agent. The choice of reagent is critical; thiophosgene can be effective but is highly toxic, while Lawesson's reagent offers a safer alternative. The reaction is typically carried out in an anhydrous, aprotic solvent such as toluene or THF.

-

Purification: The crude product should be purified to >95% purity for accurate physicochemical measurements. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often the first choice for crystalline solids. If this is insufficient, column chromatography on silica gel with a gradient of ethyl acetate in hexanes is a standard alternative.

-

Structural Confirmation: The identity and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.[8][9]

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard.

Caption: Experimental workflow for LogP determination using the shake-flask method.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: A known concentration of the test compound is dissolved in one phase (typically the one in which it is more soluble). An equal volume of the other phase is added, and the mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, most commonly UV-Vis spectroscopy, after creating a standard calibration curve.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of bioavailability. The equilibrium solubility method is a reliable approach.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS at pH 7.4) in a sealed vial.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium. The rationale for this extended period is to ensure that the dissolution process has reached a steady state.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration through a 0.22 µm filter to obtain a saturated solution.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve with known concentrations is used for accurate quantification.

pKa Determination

The ionization constant (pKa) is crucial for predicting the charge state of the molecule at different pH values. Potentiometric titration is a classic and accurate method.

Protocol:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized. Specialized software can be used for more precise calculations, especially for compounds with multiple ionizable groups.

Potential Biological Significance and Applications

The structural motifs within 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide suggest several potential avenues for biological activity. The 3-aminopyrazole core is present in numerous compounds with demonstrated antibacterial and anticancer activities.[8][10][11] The carbothioamide group is a versatile hydrogen-bonding moiety that can interact with various enzymatic targets. The N-cyclopentyl group increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes.

Given the known activities of related pyrazole derivatives, this compound could be a candidate for screening in assays for:

-

Antibacterial agents: Particularly against Gram-positive and Gram-negative bacteria.[10]

-

Anticancer agents: Targeting kinases or other enzymes involved in cell proliferation.[11]

-

Enzyme inhibitors: The carbothioamide group can act as a zinc-binding group or a bioisostere for an amide, making it a candidate for inhibiting metalloenzymes or proteases.

Conclusion

While 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide represents a molecule with significant potential in drug discovery, a thorough understanding of its physicochemical properties is a prerequisite for its development. This guide provides a comprehensive set of predicted properties based on sound chemical principles and data from related structures. More importantly, it offers a detailed roadmap of robust experimental protocols for the empirical determination of these properties. By following these methodologies, researchers can build a solid foundation for the rational design of future studies aimed at elucidating the full therapeutic potential of this promising compound.

References

-

A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. PMC - NIH. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696. PubChem. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

-

Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. Available at: [Link]

-

3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774. PubChem. Available at: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available at: [Link]

-

3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907. PubChem. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

-

Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

-

Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

-

Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. Available at: [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. echemi.com [echemi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Medicinal Chemistry Mainstay from Serendipitous Discovery to Rational Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Heterocycle

In the vast landscape of medicinal chemistry, few scaffolds can claim the historical significance and continued therapeutic relevance of the pyrazole ring system. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has been a cornerstone of drug discovery for over a century. Its journey from a serendipitous discovery in the late 19th century to its current status as a privileged structure in modern drug design is a testament to its remarkable chemical versatility and pharmacological promiscuity. Pyrazole and its derivatives have yielded a wide array of clinically successful drugs, demonstrating a broad spectrum of biological activities including analgesic, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

This technical guide, written from the perspective of a senior application scientist, aims to provide a comprehensive overview of the discovery and history of pyrazole compounds in medicinal chemistry. We will not only chronicle the key milestones but also delve into the underlying scientific principles that have guided the evolution of pyrazole-based therapeutics. By understanding the causality behind experimental choices and the structure-activity relationships that have been painstakingly elucidated, we can better appreciate the enduring power of this simple yet potent heterocyclic core.

The Dawn of the Pyrazole Era: Ludwig Knorr and the Birth of Antipyrine

The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[4] While investigating quinine-related compounds in the hopes of finding new antipyretics, Knorr ingeniously condensed ethyl acetoacetate with phenylhydrazine.[2][5] This reaction, now famously known as the Knorr pyrazole synthesis, did not yield the expected quinoline derivative but instead produced a novel compound: 1,5-dimethyl-2-phenyl-3-pyrazolone, which he named antipyrine.[5][6] This discovery marked the advent of the first synthetic pyrazolone derivatives to be widely used as antipyretics and analgesics.[4]

The initial synthesis of antipyrine was a groundbreaking achievement of its time, paving the way for the development of synthetic pharmaceuticals.[5] The fundamental reaction involved the condensation of a β-ketoester with a hydrazine, a versatile method that remains a staple in heterocyclic chemistry today.

Experimental Protocol: The Knorr Synthesis of a Pyrazolone Core

The following protocol outlines the general steps for the Knorr synthesis of a pyrazolone, the foundational reaction for the first pyrazole-based medicines.

Objective: To synthesize a 3-methyl-1-phenyl-5-pyrazolone, the core of antipyrine.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.

-

Add glacial acetic acid as the solvent. The acid also serves to catalyze the condensation reaction.

-

Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

For purification, recrystallize the crude product from a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to form pure crystals of 3-methyl-1-phenyl-5-pyrazolone.

-

Collect the purified crystals by vacuum filtration, dry them in a vacuum oven, and characterize them by determining their melting point and using spectroscopic methods (e.g., NMR, IR).

This foundational synthesis opened the door to a new class of analgesics and anti-inflammatory drugs that would dominate the pharmaceutical landscape for decades.

The Evolution of Pyrazolone Analgesics: From Antipyrine to Phenylbutazone

Following the success of antipyrine, a wave of research focused on modifying the pyrazolone scaffold to improve its efficacy and safety profile. This led to the development of several other important drugs, including aminopyrine and metamizole, which offered enhanced analgesic and antipyretic properties.[7][8]

A significant advancement came in 1946 with the synthesis of phenylbutazone by Stenzl.[7] This pyrazolidinedione derivative exhibited potent anti-inflammatory effects, making it particularly useful for treating rheumatic and other inflammatory diseases.[7] The development of phenylbutazone and its successor, oxyphenbutazone, marked a shift from purely analgesic and antipyretic applications to the treatment of chronic inflammatory conditions like osteoarthritis and rheumatoid arthritis.[1][7][9]

However, the use of these early pyrazolone derivatives was eventually curtailed due to concerns about their side effects, most notably gastrointestinal issues and the risk of blood dyscrasias.[8] This critical challenge drove the next phase of pyrazole drug discovery: the quest for more selective and safer anti-inflammatory agents.

The Rise of Selective COX-2 Inhibitors: A Paradigm Shift in Anti-Inflammatory Therapy

The discovery in the early 1990s that the cyclooxygenase (COX) enzyme exists in two isoforms, COX-1 and COX-2, revolutionized the development of anti-inflammatory drugs. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is induced during inflammation and is the primary mediator of pain and swelling. The realization that the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) were due to the inhibition of COX-1 led to a focused effort to develop selective COX-2 inhibitors.

This is where the pyrazole scaffold once again took center stage. Researchers discovered that a 1,5-diarylpyrazole structure could be optimized to selectively bind to the active site of the COX-2 enzyme. This led to the development of the blockbuster drug Celecoxib (Celebrex) , a potent and selective COX-2 inhibitor.

Structure-Activity Relationship (SAR) of Diarylpyrazole COX-2 Inhibitors

The development of Celecoxib was a triumph of rational drug design, guided by extensive structure-activity relationship (SAR) studies. The key structural features of 1,5-diarylpyrazole COX-2 inhibitors that contribute to their selectivity and potency are summarized below:

| Position on Pyrazole Ring | Structural Feature | Impact on Activity and Selectivity |

| N1-phenyl ring | para-Sulfonamide (SO2NH2) or methylsulfone (SO2Me) group | Crucial for COX-2 selectivity. This group inserts into a secondary pocket present in the COX-2 active site but not in COX-1. The presence of a SO2Me group often results in better COX-2 inhibitory potency and selectivity.[10] |

| C3-position | Small, lipophilic groups (e.g., CF3, CHF2) | A difluoromethyl (CHF2) group at this position is generally more potent than a trifluoromethyl (CF3) group.[11] |

| C5-phenyl ring | para-Methyl or other small hydrophobic groups | Small hydrophobic groups at or around the para-position of this phenyl ring enhance COX-2 inhibitory potency.[11] |

These SAR insights allowed medicinal chemists to fine-tune the pyrazole scaffold to achieve a high degree of selectivity for COX-2, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: Synthesis of Celecoxib

The synthesis of Celecoxib exemplifies the application of classical pyrazole chemistry to modern drug development. A common synthetic route involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Materials:

-

4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione

-

4-sulphonamidophenylhydrazine hydrochloride

-

Ethanol or a biphasic solvent system (e.g., ethyl acetate/water)

-

Hydrochloric acid (catalyst)

Procedure:

-

In a reaction vessel, dissolve 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione in a suitable solvent such as ethanol or a biphasic mixture of ethyl acetate and water.[12]

-

Add 4-sulphonamidophenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux (typically 55-85°C) for several hours (2-5 hours).[12] The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The product, Celecoxib, will often precipitate.

-

Collect the crude product by filtration and wash with water.[12]

-

The crude product can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture, to yield pure Celecoxib.[12]

Beyond Inflammation: The Versatility of the Pyrazole Scaffold

The success of pyrazole-based anti-inflammatory drugs is only one chapter in the story of this remarkable scaffold. Its unique electronic and steric properties have made it a valuable building block in a wide range of therapeutic areas.

Sildenafil (Viagra): A Serendipitous Discovery in Cardiovascular Research

The story of Sildenafil (Viagra) is a classic example of serendipity in drug discovery. Initially developed as a treatment for angina, researchers at Pfizer noticed an unusual side effect in male volunteers: increased erections.[13] Further investigation revealed that sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found in high concentrations in the corpus cavernosum of the penis.[13] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide, leading to smooth muscle relaxation and increased blood flow.[14] The drug was approved by the FDA in 1998 for the treatment of erectile dysfunction.[13]

Rimonabant (Acomplia): A Promising Anti-Obesity Drug with a Troubled History

Rimonabant was developed as a selective cannabinoid-1 (CB1) receptor antagonist. The rationale was that blocking the CB1 receptor, which is involved in appetite regulation, could lead to weight loss.[15] Rimonabant was launched in Europe in 2006 as an anti-obesity medication.[16] However, it was never approved in the United States and was eventually withdrawn from the European market due to concerns about serious psychiatric side effects, including depression and suicidal thoughts.[15][16] The story of Rimonabant serves as a cautionary tale about the complexities of targeting centrally acting receptors and the importance of thorough long-term safety studies.

The Pyrazole Ring as a Bioisostere in Modern Drug Design

One of the key reasons for the enduring success of the pyrazole scaffold is its utility as a bioisostere . A bioisostere is a chemical substituent or group that can be interchanged with another substituent or group to create a new compound with similar biological properties. The pyrazole ring can serve as a bioisostere for other aromatic rings, such as benzene or imidazole, often with advantageous effects on a molecule's physicochemical properties.[17]

For example, replacing a benzene ring with a pyrazole ring can:

-

Improve solubility: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, increasing the molecule's polarity and aqueous solubility.

-

Enhance metabolic stability: The pyrazole ring is often more resistant to metabolic degradation than a simple phenyl ring.

-

Modulate lipophilicity: The lipophilicity of pyrazole is significantly lower than that of benzene, which can be beneficial for optimizing a drug's pharmacokinetic profile.[17]

-

Introduce hydrogen bonding capabilities: The N-H group of an unsubstituted pyrazole can act as a hydrogen bond donor, providing an additional point of interaction with a biological target.

The strategic use of the pyrazole ring as a bioisostere is a powerful tool in the medicinal chemist's arsenal for lead optimization and the development of new drug candidates with improved properties.

Visualizing Key Concepts in Pyrazole Chemistry

To better understand the fundamental chemistry and applications of pyrazole compounds, the following diagrams illustrate key concepts discussed in this guide.

Caption: A simplified workflow of the Knorr pyrazole synthesis.

Caption: The general reactivity patterns of the pyrazole ring.

Caption: The inhibitory action of Celecoxib on the COX-2 enzyme.

Conclusion and Future Perspectives

The journey of pyrazole in medicinal chemistry is a remarkable narrative of scientific evolution. From its accidental discovery to its central role in the development of rationally designed, target-specific drugs, the pyrazole scaffold has consistently proven its value. The historical progression from broad-spectrum analgesics to highly selective COX-2 inhibitors demonstrates the power of understanding fundamental biological mechanisms and applying that knowledge to drug design.

Looking ahead, the pyrazole nucleus is poised to remain a critical component in the discovery of new medicines. Its versatility continues to be exploited in the development of novel anticancer agents, antivirals, and drugs targeting a myriad of other diseases. The ongoing exploration of new synthetic methodologies and a deeper understanding of its bioisosteric potential will undoubtedly lead to the discovery of the next generation of pyrazole-based therapeutics. For drug development professionals, a thorough understanding of the history and chemistry of this privileged scaffold is not just an academic exercise, but a practical tool for innovation.

References

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 27, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022, November 13). Slideshare. Retrieved January 27, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 25). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Rimonabant: From RIO to Ban. (2010, October 11). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, May 17). PubMed Central. Retrieved January 27, 2026, from [Link]

- US7919633B2 - Process for preparation of celecoxib. (n.d.). Google Patents.

-

Antipyrine-Updates-2019.pdf. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore. (2005, October). PubMed. Retrieved January 27, 2026, from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021, March 11). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Sildenafil. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Structure of phenyl hydrazine (I), antipyrin (II) and MCI-186 (III). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Sildenafil. (2023, July 10). StatPearls. Retrieved January 27, 2026, from [Link]

-

Newer pharmacological data on oxyphenbutazone. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2023, February 14). Journal of Chemical Education. Retrieved January 27, 2026, from [Link]

-

Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile. (2024, June 17). PubMed. Retrieved January 27, 2026, from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2017, September 1). Brieflands. Retrieved January 27, 2026, from [Link]

-

Ludwig Knorr. (n.d.). Britannica. Retrieved January 27, 2026, from [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. Retrieved January 27, 2026, from [Link]

-

Acomplia (Rimonabant) - Investigational Agent for the Management of Obesity. (2003, June 24). drug-dev.com. Retrieved January 27, 2026, from [Link]

-

Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (2023, November 28). MDPI. Retrieved January 27, 2026, from [Link]

-

Review: The Discovery and Development of Sildenafil Citrate. (2021, August 15). Retrieved January 27, 2026, from [Link]

-

100th Anniversary: Death of Ludwig Knorr. (2021, June 4). ChemistryViews. Retrieved January 27, 2026, from [Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2021, March 11). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017, June 20). PubMed Central. Retrieved January 27, 2026, from [Link]

-

The Definitive Guide To Sildenafil: Uses, Science, And Sourcing Insights. (n.d.). Retrieved January 27, 2026, from [Link]

-

Knorr, Ludwig. (n.d.). Encyclopedia.com. Retrieved January 27, 2026, from [Link]

-

Pyrazolone derivatives. (1987). PubMed. Retrieved January 27, 2026, from [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021, October 5). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Rimonabant – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis of New Antipyrines. (n.d.). Retrieved January 27, 2026, from [Link]

-

The discovery and development of of Viagra® (sildenafil citrate). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. (2006, August 29). Circulation. Retrieved January 27, 2026, from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. (n.d.). Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022, July 26). MDPI. Retrieved January 27, 2026, from [Link]

-

Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024, September 6). MDPI. Retrieved January 27, 2026, from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 5. nbinno.com [nbinno.com]

- 6. chemistryviews.org [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ajprd.com [ajprd.com]

- 14. The Definitive Guide To Sildenafil: Uses, Science, And Sourcing Insights [octagonchem.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide Bioactivity

Foreword: The Imperative for Predictive Pharmacology

In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate.[1] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Our subject, 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, is a novel molecule built upon this promising core. However, without a clear biological hypothesis, its therapeutic potential remains undefined.

This guide eschews a conventional, rigid methodology. Instead, it presents a dynamic, logic-driven framework for the in silico characterization of a novel compound. As your virtual application scientist, I will guide you through a multi-faceted computational workflow. We will not merely list protocols; we will delve into the causality behind each decision, establish self-validating systems, and ground our predictions in authoritative science. Our goal is to construct a comprehensive bioactivity profile from the ground up, transforming a simple chemical structure into a candidate with a data-driven therapeutic hypothesis.

Part 1: Target Hypothesis Generation - Fishing for a Biological Purpose

Before we can predict the strength of a biological effect, we must first hypothesize what that effect might be. For a novel compound with no documented activity, our initial step is "target fishing" or target identification. This process leverages the principle of chemical similarity: a novel molecule is likely to interact with the same protein targets as known molecules that share similar structural features.[5]

Ligand-Based Target Prediction

Our primary strategy is to use established, curated databases that link chemical structures to known protein targets. Web servers like SwissTargetPrediction are invaluable for this initial screen. They operate by comparing the 2D and 3D similarity of our query compound against a library of hundreds of thousands of known bioactive ligands.[5]

Rationale: This approach is computationally inexpensive and provides a rapid, ranked list of the most probable macromolecular targets. It is the logical starting point when no prior biological data exists, allowing us to generate testable hypotheses efficiently.

Experimental Protocol: Target Fishing with SwissTargetPrediction

-

Input Preparation: Obtain the simplified molecular-input line-entry system (SMILES) string for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.

-

Server Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.

-

Species Selection: Select "Homo sapiens" as the target organism to focus the search on human proteins, which are most relevant for drug development.

-

Execution & Analysis: Run the prediction. The server will output a list of potential protein targets, ranked by probability.

-

Data Interpretation: Critically evaluate the top-ranking targets. Look for clusters of related proteins (e.g., a group of kinases or proteases). This adds confidence to the prediction. Cross-reference these targets with disease pathways to begin formulating a therapeutic hypothesis.

Complementary Approaches: The Broader Context

While our focus is in silico, it's crucial to understand how these predictions fit within the broader scope of target identification. Experimental methods like affinity chromatography and Drug Affinity Responsive Target Stability (DARTS) are used to physically isolate and identify the protein partners of a small molecule from a complex cellular lysate.[6][7] Our computational predictions serve to prioritize and guide these more resource-intensive experimental validations.[8][9]

Part 2: Structure-Based Bioactivity Prediction - Docking with a Purpose

Once we have a prioritized list of potential protein targets, we can move to structure-based methods. Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a protein's binding site.[10] This allows us to computationally validate the hypotheses generated during target fishing.

A lower binding energy score generally indicates a more stable and favorable interaction.[11]

Workflow: Molecular Docking

Caption: Molecular Docking Workflow from Preparation to Analysis.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a self-validating framework by first performing "re-docking" if a co-crystallized ligand is present, which confirms the docking parameters can reproduce a known experimental result.

-

Target & Ligand Preparation:

-

Protein: Download the 3D structure of a hypothesized target protein from the RCSB Protein Data Bank.[11] Using visualization software like UCSF Chimera or PyMOL, remove all water molecules and co-solvents.[12] Add polar hydrogens and assign partial charges. Save the prepared protein in the required .pdbqt format for Vina.

-

Causality: Water molecules are removed because their explicit treatment is computationally expensive and they can sterically hinder the ligand from finding the correct pose in many standard docking algorithms.[13]

-

Ligand: Generate the 3D structure of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. Minimize its energy using a force field (e.g., MMFF94). Save the structure in .pdbqt format.

-

-

Binding Site Definition:

-

Identify the active site of the protein. If a co-crystallized ligand is present, the active site is known. If not, use site-finding tools.

-

Define a "grid box" that encompasses this entire binding pocket. The grid box defines the search space for the docking algorithm.

-

Causality: A properly sized grid box is critical. Too small, and it may miss the true binding pose. Too large, and it dramatically increases computation time and the chance of finding irrelevant, low-energy poses far from the active site.[10]

-

-

Execution of AutoDock Vina:

-

Use the command-line interface of AutoDock Vina, specifying the prepared protein, the prepared ligand, the coordinates and dimensions of the grid box, and an output file name.[11]

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

-

-

Results Analysis & Validation:

-

Binding Affinity: Vina will output a table of binding modes, ranked by their binding affinity in kcal/mol. The top-ranked (most negative) score represents the most probable binding mode.

-

Pose Visualization: Load the protein and the output results.pdbqt file into a molecular visualizer. Analyze the top-ranked pose.

-

Interaction Analysis: Examine the specific molecular interactions. Are there hydrogen bonds? Are hydrophobic parts of the ligand in hydrophobic pockets of the protein? A plausible interaction model strengthens the validity of the docking result.

-

Self-Validation (Re-docking): If the protein structure originally contained a ligand, perform the docking protocol on that known ligand first. If the top-ranked docked pose has a low Root Mean Square Deviation (RMSD) (<2.0 Å) compared to the crystal structure pose, it validates that the docking parameters are reliable for this system.

-

Part 3: Ligand-Based Bioactivity Prediction - Learning from Similar Molecules

What if a reliable 3D structure of our target protein is unavailable? In this scenario, we pivot to ligand-based design. These methods build predictive models based on a set of known molecules with measured activity against a specific target.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical features of molecules (descriptors) and their biological activity.[14][15] A robust QSAR model can then predict the activity of new, untested compounds like ours.

Workflow: QSAR Model Development

Caption: The QSAR modeling workflow, emphasizing validation stages.

Experimental Protocol: Building a Predictive QSAR Model

-

Data Set Preparation:

-

Compile a dataset of molecules with known biological activity (e.g., IC₅₀ values) against a single protein target (one of the promising candidates from Part 1).

-

Causality: Data quality is the most critical factor in QSAR.[16] The structures must be curated to standardize formats, remove salts, and ensure consistency, as inconsistencies will introduce noise and lead to a non-predictive model.[17]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical representations of chemical properties.[18]

-

Descriptor Types:

-

1D: Molecular Weight, Atom Counts

-

2D: Topological Indices, Polar Surface Area (TPSA)

-

3D: Molecular Shape, Electrostatic Potential

-

-

-

Model Generation and Validation:

-

Dataset Splitting: Divide the dataset into a training set (~80%) and a test set (~20%).

-

Model Building: Using the training set, apply a statistical method (e.g., Partial Least Squares, Random Forest) to build an equation linking the descriptors (independent variables) to the biological activity (dependent variable).

-

Internal Validation: Perform rigorous cross-validation on the training set to ensure the model is not overfitted and has predictive power.

-

External Validation (Trustworthiness): Use the final model to predict the activity of the molecules in the test set. The model's performance on this "unseen" data is the ultimate test of its predictive reliability. A high correlation coefficient (R²) between predicted and actual activity indicates a robust model.

-

-

Prediction for the Query Compound:

-

Calculate the same set of molecular descriptors for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.

-

Input these descriptors into the validated QSAR model to obtain a predicted bioactivity value.

-

Part 4: ADMET Profiling - Assessing "Drug-Likeness" and Safety

A compound can have outstanding activity against its target but still fail as a drug due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[19][20] Predicting these properties early is essential for de-risking a project.[3]

Rationale: In silico ADMET prediction provides a rapid, cost-effective first pass at identifying potential liabilities. It allows us to prioritize compounds with more favorable drug-like properties for further investigation. Numerous web-based tools, such as SwissADME and ADMETlab 2.0, provide comprehensive predictions based on large, curated datasets.[19]

Protocol: Comprehensive ADMET Prediction

-

Submission: Input the SMILES string of the compound into a comprehensive ADMET prediction server like ADMETlab 2.0.

-

Analysis: The server will return a wealth of data. Analyze the key parameters presented in the table below.

-

Interpretation: Evaluate the overall profile. Does the compound violate key drug-likeness rules? Does it have predicted toxicity flags? This information is critical for deciding whether to proceed with a compound.

Data Presentation: Predicted ADMET Profile

| Property Class | Parameter | Predicted Value/Status | Interpretation & Causality |

| Physicochemical | Molecular Weight | (e.g., 224.33 g/mol ) | Affects diffusion and transport. Values < 500 g/mol are generally preferred for oral bioavailability. |

| LogP (Lipophilicity) | (e.g., 2.15) | Measures water/oil solubility. Affects absorption and membrane permeability. Values between 1 and 3 are often optimal. | |

| H-Bond Donors | (e.g., 2) | Number of N-H, O-H bonds. High numbers can reduce membrane permeability. Lipinski's Rule of Five suggests ≤ 5. | |

| H-Bond Acceptors | (e.g., 4) | Number of N, O atoms. High numbers can reduce membrane permeability. Lipinski's Rule of Five suggests ≤ 10. | |

| Absorption | Caco-2 Permeability | (e.g., Moderate) | An in silico model of human intestinal absorption. Moderate to high permeability is desirable for orally administered drugs. |

| Distribution | Blood-Brain Barrier (BBB) | (e.g., No) | Predicts if the compound can cross into the brain. "No" is desirable for drugs targeting peripheral systems to avoid CNS side effects. |

| Metabolism | CYP450 2D6 Inhibitor | (e.g., Yes) | Predicts inhibition of a key drug-metabolizing enzyme.[20] Inhibition can lead to dangerous drug-drug interactions. This is a potential liability. |

| Toxicity | hERG Inhibition | (e.g., Low Risk) | hERG is a potassium channel; inhibition can lead to cardiac arrhythmia. Low risk is a critical safety feature. |

| Ames Mutagenicity | (e.g., Non-mutagen) | Predicts the potential for the compound to cause DNA mutations, a key indicator of carcinogenic potential. |

(Note: The values in this table are hypothetical examples for illustrative purposes.)

Part 5: Integrated Analysis and Final Conclusion

The true power of this in silico guide comes not from any single prediction, but from the synthesis of all data points into a coherent narrative.

Workflow: Integrated Bioactivity Assessment

Caption: An integrated workflow synthesizing multiple computational methods.

By following this guide, we have systematically constructed a profile for our novel compound. We began with a broad search for potential targets. We then validated these hypotheses with structure-based docking, quantifying the potential binding affinity. In parallel, we assessed the compound's drug-like properties and safety profile through ADMET prediction and, if necessary, built QSAR models to predict its potency based on known analogues.

References

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules: an overview of the current applications in drug discovery. ACS Chemical Biology. [Link]

-

Bioinformatics Explained. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Dutta, U., & Kumar, V. (2020). A Guide to In Silico Drug Design. ResearchGate. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

Yang, Y., & Chen, Y. (2022). Pharmacophore modeling in drug design. PubMed. [Link]

-

Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Cao, D. S. (2021). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform. Nucleic Acids Research. [Link]

-

Sulekh, Chandra, & Kumar, V. (2018). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

-

ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Kwiecińska-Piróg, J., Bogiel, T., Giedrys-Kalemba, S., & Skotarczak, A. (2014). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Frontiers in Microbiology. [Link]

-

Abdelazeem, A. H., & Omar, H. A. (2022). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. [Link]

-

Rao, P. S., & Kumar, Y. N. (2015). Modern drug discovery process: An in silico approach. ResearchGate. [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

-

Tropsha, A. (2015). Fundamentals of QSAR Modeling: Basic Concepts and Applications. National Institutes of Health. [Link]

-

Ong, S. E., & Mann, M. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

-

Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

-

Ekins, S., & Nikolsky, Y. (2010). Computational Intelligence Methods for ADMET Prediction. ResearchGate. [Link]

-

Al-Warhi, T., Al-Qahtani, A., & Al-Ahdal, M. A. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

-

Defelipe, L. A., Ortiz, G., Risso, V. A., & Pierdominici-Sottile, G. (2019). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLoS computational biology. [Link]

-

Patsnap. (2024). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

-

Nakano, T. (2022). Molecular Docking Experiments. Chemistry LibreTexts. [Link]

-

Patsnap. (2024). What is in silico drug discovery?. Patsnap Synapse. [Link]

-

Sotriffer, C. (n.d.). Molecular Docking Tutorial. University of Würzburg. [Link]

-

Roy, K., & Mitra, I. (2019). New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Journal of Chemical Information and Modeling. [Link]

-

VLS3D. (n.d.). ADMET predictions. VLS3D.COM. [Link]

-

Al-Warhi, T., & Al-Qahtani, A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

Neovarsity. (2024). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. ADMETlab. [Link]

-

Dhamane, S., & Chhajed, S. (2023). IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY. World Journal of Pharmaceutical and Medical Research. [Link]

-

Creative Biostructure. (n.d.). Pharmacophore Modeling. Creative Biostructure. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

Sources

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. neovarsity.org [neovarsity.org]

- 15. neovarsity.org [neovarsity.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide in Cell-Based Assays

Introduction: The Therapeutic Potential of Pyrazole-Based Scaffolds

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] These heterocyclic scaffolds are privileged structures, demonstrating a remarkable diversity of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties.[1][2][3] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific compound of interest, 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide, belongs to a class of pyrazole derivatives that have shown promise in various therapeutic areas. The presence of the 3-amino group is a key feature in many kinase inhibitors, while the carbothioamide moiety is often associated with antimicrobial and antifungal activities.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide in a variety of cell-based assays.

Predicted Biological Activity and Potential Mechanisms of Action

While direct experimental data for 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide is not yet widely available, its structural motifs provide a strong basis for predicting its potential biological activities and mechanisms of action.

1. Kinase Inhibition:

The 3-aminopyrazole core is a well-established pharmacophore for kinase inhibition.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. It is plausible that 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide could act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases. For instance, derivatives of 1H-pyrazole-3-carboxamide have demonstrated potent inhibitory activity against kinases such as FLT3 and CDK2/4.[6] The cyclopentyl group likely contributes to the lipophilicity of the compound, potentially enhancing its cell permeability and interaction with hydrophobic pockets within the kinase domain.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of a receptor tyrosine kinase (RTK) signaling pathway by 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide.

2. Antimicrobial and Antifungal Activity:

The carbothioamide moiety is a known pharmacophore in antimicrobial and antifungal agents.[3][5] Pyrazole carbothioamide derivatives have demonstrated notable activity against various bacterial and fungal strains.[3][5][7] The mechanism of action for such compounds can be multifaceted, potentially involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways. For example, some pyrazolone carbothioamide derivatives have been shown to disrupt iron homeostasis in fungal cells, leading to oxidative stress and cell death.[7]

Protocols for Cell-Based Assays

The following protocols are provided as a starting point for the investigation of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide. It is imperative that these protocols are optimized for the specific cell lines and experimental conditions used in your laboratory.

Protocol 1: Compound Handling and Stock Solution Preparation

The proper handling and storage of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide are critical for maintaining its stability and ensuring reproducible experimental results.

Materials:

-

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing: Carefully weigh the desired amount of the solid compound using a calibrated analytical balance in a chemical fume hood.

-

Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The choice of concentration will depend on the predicted potency of the compound and the required final concentrations for your assays.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide stock solution

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-